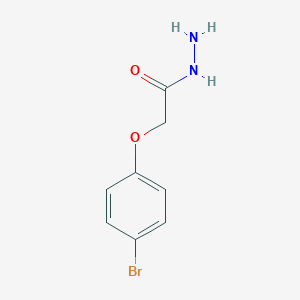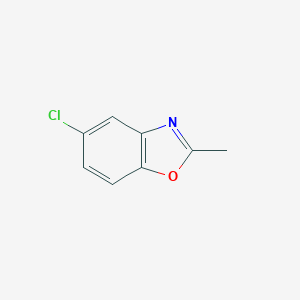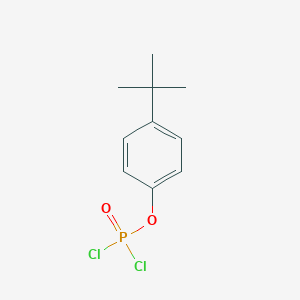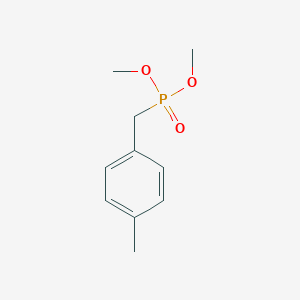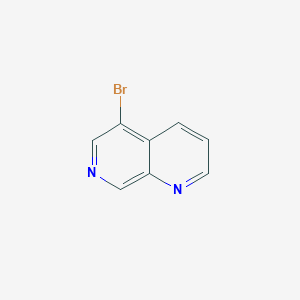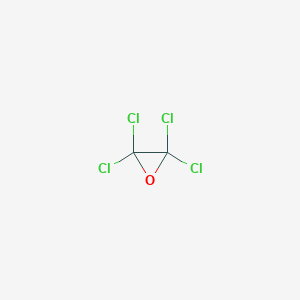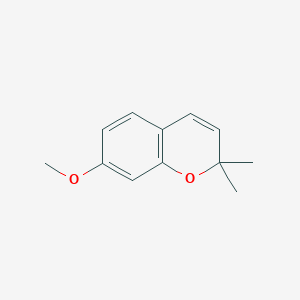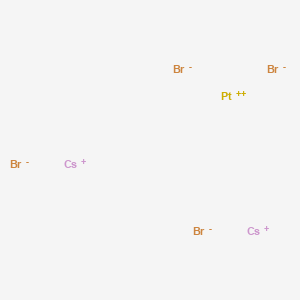
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare platinum-based compound that has been synthesized using various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is not fully understood, but it is believed to involve the interaction of the compound with specific cellular components. It has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been found to inhibit the activity of certain enzymes and proteins, leading to the inhibition of bacterial and fungal growth. Furthermore, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its versatility in various fields of research. It has shown promising results in cancer treatment, antibacterial and antifungal applications, and catalysis. Furthermore, it has low toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the main limitations of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its complex synthesis process, which makes it challenging to obtain a pure and stable compound. Furthermore, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. One of the main areas of research is its potential use in cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy and toxicity in cancer cells. Another area of research is its potential use in antibacterial and antifungal applications. Further studies are needed to optimize its antibacterial and antifungal properties and to understand its mechanism of action. Furthermore, Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has shown potential as a catalyst in various chemical reactions, and further studies are needed to explore its potential applications in this field.
Métodos De Síntesis
The synthesis of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is a complex process that involves the reaction of cesium bromide, platinum(II) chloride, and bromine in a specific ratio. The reaction is carried out in a solvent under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography. The synthesis of Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is a time-consuming and challenging process, but it is essential for obtaining a pure and stable compound.
Aplicaciones Científicas De Investigación
Platinate(2-), tetrabromo-, dicesium, (Platinate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been extensively studied for its potential applications in various fields of research. It has shown promising results in cancer treatment, as it has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been studied for its potential antibacterial and antifungal properties, as well as its ability to act as a catalyst in various chemical reactions. Furthermore, it has been used in the development of new materials and nanotechnology.
Propiedades
Número CAS |
15278-82-7 |
|---|---|
Nombre del producto |
Platinate(2-), tetrabromo-, dicesium, (SP-4-1)- |
Fórmula molecular |
Br4Cs2Pt |
Peso molecular |
780.5 g/mol |
Nombre IUPAC |
dicesium;platinum(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Cs.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
VNANLZNGVFHUHV-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Cs+].[Pt+2] |
SMILES canónico |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Cs+].[Pt+2] |
Otros números CAS |
15278-82-7 |
Sinónimos |
dicesium tetrabromoplatinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



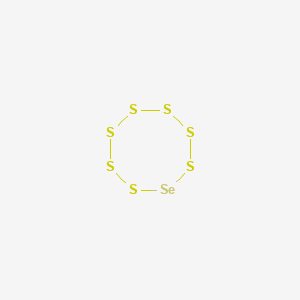
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
